2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile
Overview
Description
2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C11H11N3 It is a derivative of benzene, characterized by the presence of amino, ethyl, methyl, and dicarbonitrile functional groups
Preparation Methods
The synthesis of 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile typically involves the reaction of p-Anisaldehyde, Propionaldehyde, and Malononitrile . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product.
Comparison with Similar Compounds
2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile can be compared with other similar compounds such as:
- 2-Amino-4-methylbenzene-1,3-dicarbonitrile
- 2-Amino-4-ethylbenzene-1,3-dicarbonitrile
- 2-Amino-5-methylbenzene-1,3-dicarbonitrile
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring.
Properties
IUPAC Name |
2-amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-3-9-7(2)4-8(5-12)11(14)10(9)6-13/h4H,3,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXFKVRTUVXIJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1C)C#N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514600 | |
Record name | 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55525-92-3 | |
Record name | 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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